Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate
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Overview
Description
Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound that features a biphenyl core substituted with a fluoro group and a trifluoromethyl group
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that the compound can be used in the synthesis of trisubstituted imidazole derivatives .
Biochemical Pathways
It’s known that the compound can participate in reactions such as the synthesis of trisubstituted imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent . The reaction conditions often involve the use of a fluoride source to activate TMSCF3, enabling the nucleophilic attack on the carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone . These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted biphenyl derivatives, such as:
Trifluoromethylbenzene: A simpler compound with a single trifluoromethyl group on a benzene ring.
Trifluoromethylphenol: A compound with a trifluoromethyl group and a hydroxyl group on a benzene ring.
Uniqueness
Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of its fluoro and trifluoromethyl groups on a biphenyl core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H10F4O2
- Molecular Weight : 298.23 g/mol
- Storage Conditions : Recommended to store at -20°C for stability .
The compound features a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of organic molecules, potentially leading to improved biological activity.
Antioxidant Properties
Studies have indicated that compounds containing trifluoromethyl groups can exhibit enhanced antioxidant activities. Specifically, the incorporation of such groups into phenolic structures has been shown to significantly increase their potency in inhibiting oxidative stress-related pathways. For instance, compounds similar to this compound have demonstrated effectiveness in modulating the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative damage .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the structure of benzoate derivatives can lead to substantial changes in biological activity. The presence of the trifluoromethyl group in the para position has been associated with increased inhibition of serotonin uptake, enhancing the compound's potential as an antidepressant or anxiolytic agent .
Compound Modification | Biological Activity Change |
---|---|
Addition of -CF3 group | Increased potency in serotonin uptake inhibition |
Alteration of phenolic ring | Variable effects on binding affinity and selectivity |
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the potential of compounds with similar structures in targeting cancer cell lines. This compound was evaluated for its cytotoxic effects against various cancer types, showing promising results that warrant further investigation .
- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of trifluoromethyl-substituted benzoates. The findings suggested that these compounds could mitigate neuronal damage in models of neurodegenerative diseases, possibly through their antioxidant mechanisms .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways was assessed. Results indicated that this compound could effectively inhibit enzymes linked to inflammatory responses, suggesting potential applications in treating inflammatory diseases .
Properties
IUPAC Name |
methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-21-14(20)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)15(17,18)19/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIJQZDDAVVHKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742838 |
Source
|
Record name | Methyl 4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-42-6 |
Source
|
Record name | Methyl 4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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